

Erdafitinib: A Deep Dive into FGFR Selectivity and Binding Affinity

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Compound of Interest

Compound Name: Erdafitinib

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Introduction

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies, including urothelial carcinoma.[1][4] **Erdafitinib** functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block their autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted action inhibits tumor cell proliferation and promotes apoptosis in cancer cells with aberrant FGFR signaling. This technical guide provides a comprehensive overview of the FGFR selectivity and binding affinity of **Erdafitinib**, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Erdafitinib's Binding Affinity and Inhibitory Activity

The potency and selectivity of **Erdafitinib** have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Kd) and inhibitory concentration (IC50) against the FGFR family and other relevant kinases.

Table 1: Biochemical Inhibition (IC50) of FGFR Kinase Activity by Erdafitinib

Kinase Target	IC50 (nM)	Assay Type	Reference
FGFR1	1.2	Time-Resolved Fluorescence Assay	[5]
FGFR2	2.5	Time-Resolved Fluorescence Assay	[5]
FGFR3	3.0	Time-Resolved Fluorescence Assay	[5]
FGFR4	5.7	Time-Resolved Fluorescence Assay	[5]
VEGFR2	36.8	Time-Resolved Fluorescence Assay	[5]

IC50 (50% inhibitory concentration) values represent the concentration of **Erdafitinib** required to inhibit the enzymatic activity of the kinase by 50%.

Table 2: Binding Affinity (Kd) of Erdafitinib to FGFR Kinases

Kinase Target	Kd (nM)	Assay Type	Reference
FGFR1	0.24	KINOMEscan	[6]
FGFR2	2.2	KINOMEscan	[6]
FGFR3	1.1	KINOMEscan	[6]
FGFR4	1.4	KINOMEscan	[6]
VEGFR2	6.6	KINOMEscan	[6]

Kd (dissociation constant) values represent the concentration of **Erdafitinib** at which half of the kinase binding sites are occupied at equilibrium, indicating the strength of the binding interaction. A lower Kd value signifies a higher binding affinity.

Table 3: Cellular Antiproliferative Activity (IC50) of Erdafitinib

Cell Line	FGFR Alteration	IC50 (nM)	Assay Type	Reference
NCI-H1581	FGFR1 Amplification	22.1	MTT Assay	[5]
KATO III	FGFR2 Amplification	Not specified	MTT Assay	[5]
RT-112	FGFR3 Mutation	13.2	MTT Assay	[5]
A-204	FGFR4 Amplification	25	MTT Assay	[5]

Cellular IC50 values represent the concentration of **Erdafitinib** required to inhibit the proliferation of cancer cell lines by 50%.

Kinase Selectivity Profile

To assess the selectivity of **Erdafitinib**, its binding affinity was evaluated against a large panel of kinases using the KINOMEScan™ platform.[6] This platform measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The results are typically reported as the dissociation constant (Kd).

While the full KINOMEScan dataset against 451 kinases is extensive, the data in Table 2 highlights **Erdafitinib**'s high affinity for the FGFR family. Notably, the binding affinity for VEGFR2, a closely related kinase, is significantly lower (Kd of 6.6 nM) compared to FGFR1 (Kd of 0.24 nM), indicating a degree of selectivity.[6] A comprehensive analysis of the top 20 kinases with the highest binding affinity for **Erdafitinib** from the KINOMEScan panel reveals a strong preference for the FGFR family.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of **Erdafitinib** against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to the phosphorylated residue, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is proportional to the level of kinase activity. Inhibitors compete with ATP for binding to the kinase, thereby reducing substrate phosphorylation and the FRET signal.

General Protocol Outline:

- **Reagent Preparation:** Recombinant human FGFR enzymes, a poly-GT or specific peptide substrate, and ATP are prepared in a kinase reaction buffer.
- **Compound Dilution:** **Erdafitinib** is serially diluted to various concentrations.
- **Kinase Reaction:** The FGFR enzyme, substrate, and ATP are incubated with the different concentrations of **Erdafitinib** in a microplate.
- **Detection:** A solution containing a Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction) is added to each well.
- **Signal Measurement:** The plate is incubated to allow for antibody binding, and the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the **Erdafitinib** concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of **Erdafitinib** on cancer cell lines with known FGFR alterations were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

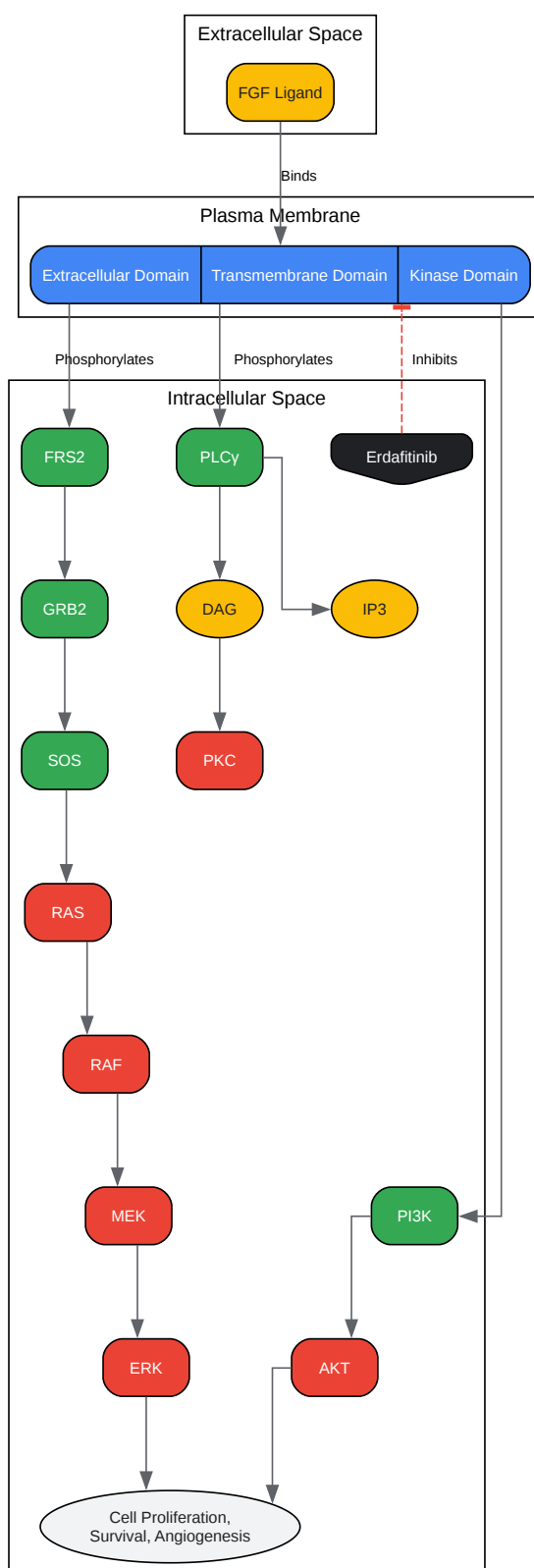
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol Outline:

- **Cell Seeding:** Cancer cell lines (e.g., NCI-H1581, RT-112, A-204) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
- **Compound Treatment:** The cells are treated with various concentrations of **Erdafitinib** (e.g., from 0.01 nM to 10 µM) and incubated for a specified period (e.g., 4 days).[5]
- **MTT Addition:** An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.[5]
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the **Erdafitinib** concentration and fitting the data to a dose-response curve.

Visualizations

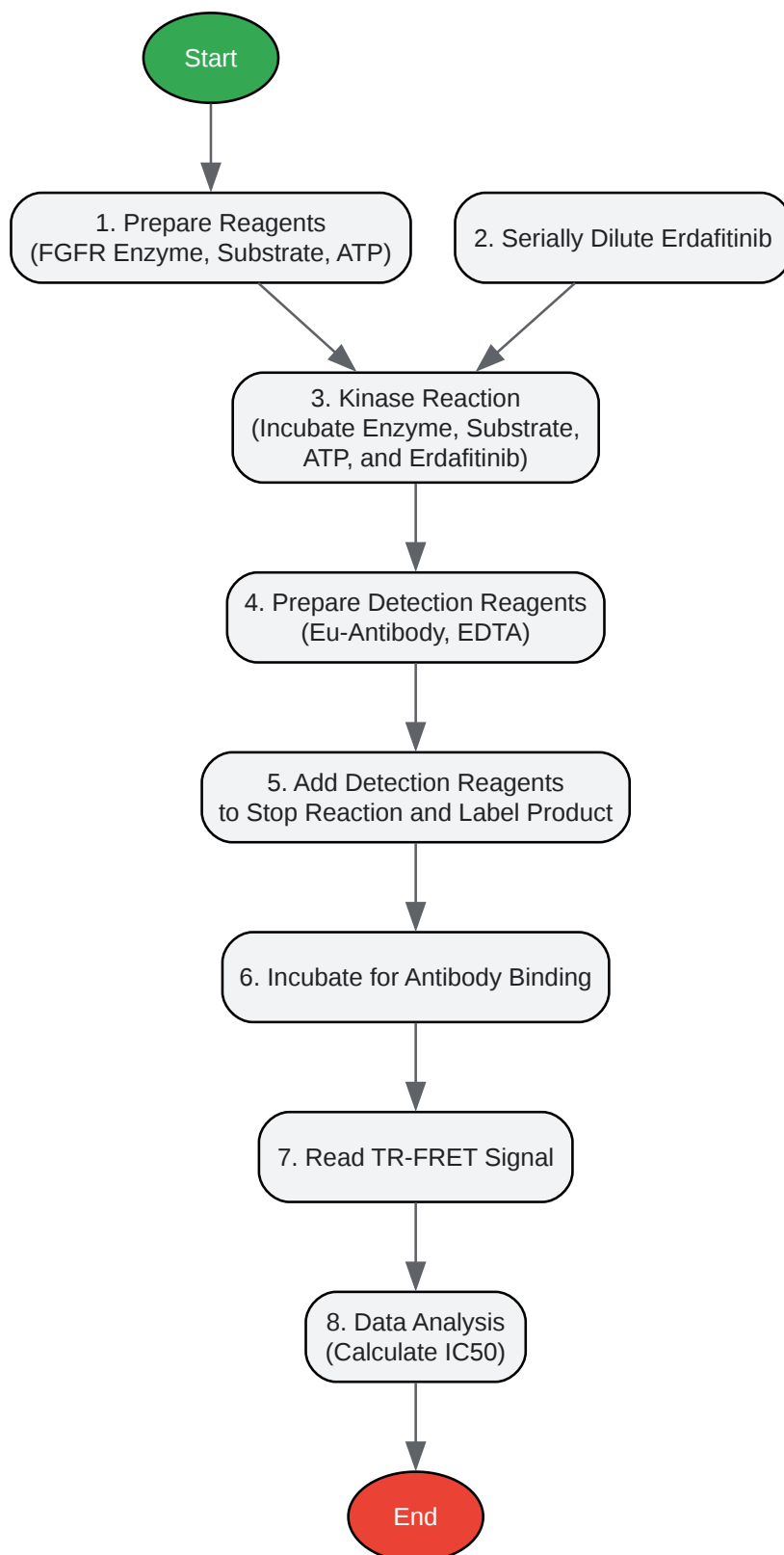
FGFR Signaling Pathway



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Caption: Simplified FGFR signaling pathway and the inhibitory action of **Erdafitinib**.

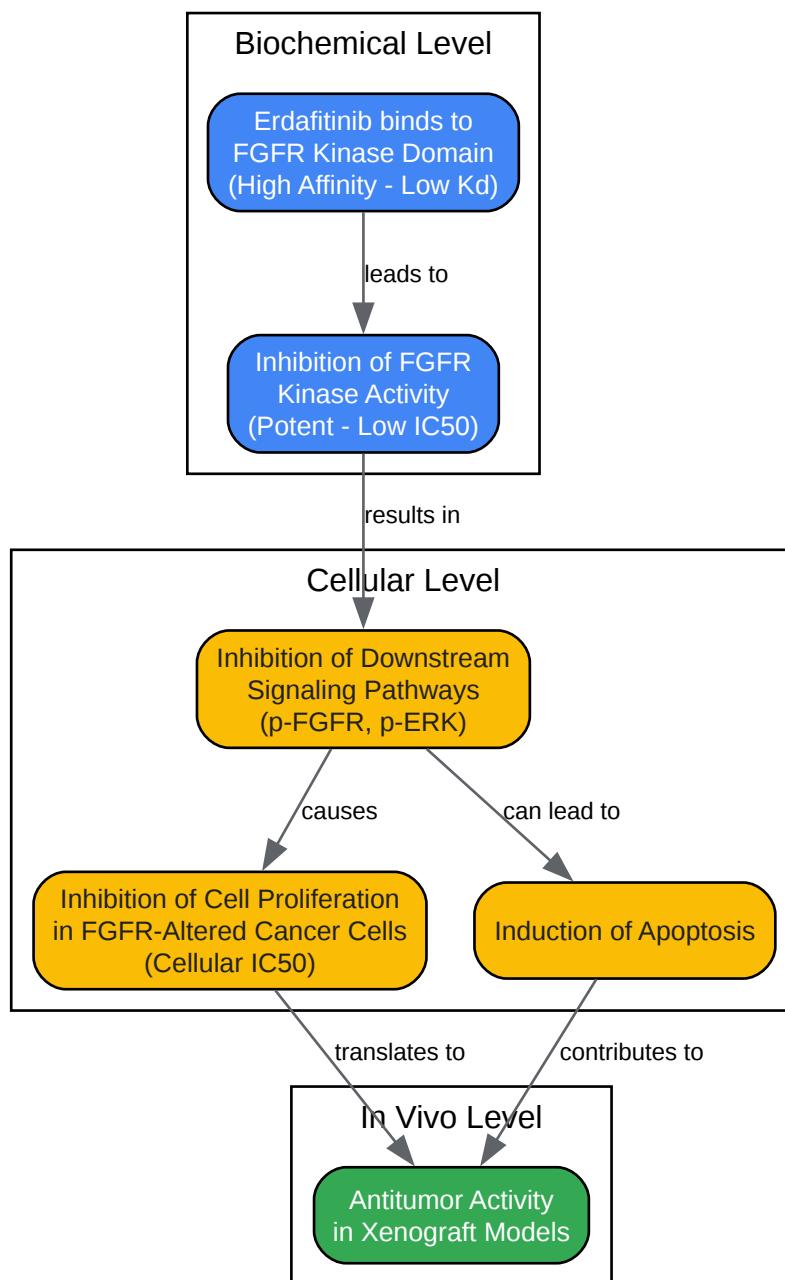
Experimental Workflow: TR-FRET Kinase Assay



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Caption: General workflow for a TR-FRET-based kinase inhibition assay.

Logical Relationship: From Biochemical Activity to Cellular Effects



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Caption: The relationship between **Erdafitinib**'s biochemical activity and its cellular effects.

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